molecular formula C9H12ClO3P B13820011 Phosphonic acid, ethyl-, p-chlorophenyl methyl ester CAS No. 33232-87-0

Phosphonic acid, ethyl-, p-chlorophenyl methyl ester

Cat. No.: B13820011
CAS No.: 33232-87-0
M. Wt: 234.61 g/mol
InChI Key: LTMFLDGAGUOMEM-UHFFFAOYSA-N
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Description

Discovery and Development of Phosphonic Acid Compounds

The discovery of phosphonic acid derivatives traces back to mid-20th-century advancements in organophosphorus chemistry. Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS 33232-87-0), a structurally specialized organophosphorus compound, emerged from efforts to synthesize esters with tailored reactivity for industrial and academic applications. Early synthetic routes, such as those described in foundational patents, involved reacting phosphonic acid halides with substituted phenols or alcohols under controlled conditions. For instance, the reaction of methyl phosphonic acid ethyl ester chloride with p-chlorophenol derivatives in ketone solvents laid the groundwork for producing this compound.

A critical milestone in its development was the refinement of phosphorylation techniques, enabling precise control over ester group incorporation. The compound’s molecular structure, $$ \text{C}9\text{H}{12}\text{ClO}_3\text{P} $$, reflects a balance between steric accessibility and electronic modulation conferred by the p-chlorophenyl and ethyl-methyl phosphonate groups. Key properties include:

Property Value Source
Molecular Formula $$ \text{C}9\text{H}{12}\text{ClO}_3\text{P} $$ PubChem
Molecular Weight 234.61 g/mol PubChem
IUPAC Name 1-chloro-4-[ethyl(methoxy)phosphoryl]oxybenzene PubChem

These attributes underscore its role as a model compound for studying phosphorylation reactions and steric effects in esterification processes.

Historical Evolution of Phosphonic Acid Research

Research on phosphonic acid esters accelerated in the 1950s–1970s, driven by their utility as intermediates in agrochemical and pharmaceutical synthesis. The 1957 patent US2916509A exemplifies early methodologies, where methyl phosphonic acid ethyl ester chloride was reacted with sodium salts of substituted thiophenols to yield structurally analogous compounds. This era emphasized straightforward alkylation and aryl substitution strategies, often employing polar aprotic solvents like methyl ethyl ketone to facilitate nucleophilic displacements.

By the 2010s, synthetic paradigms shifted toward modular, high-yield approaches. The US5359115A patent (2012) introduced Mitsunobu-like conditions—using dialkylazodicarboxylates (e.g., DIAD) and trialkylphosphines (e.g., TPP)—to couple monomethyl phosphonates with alcohols, followed by selective demethylation with trimethylsilyl bromide. This method’s efficiency and compatibility with diverse alcohols revolutionized the synthesis of phosphonic acid monoesters, including ethyl-p-chlorophenyl variants. Concurrently, computational tools enabled precise prediction of physicochemical properties, such as $$ \text{XLogP3} $$ and hydrogen bonding capacity, further refining synthetic design.

Significance in Academic Research

This compound occupies a niche in academic research due to its dual functionality: the electron-withdrawing p-chlorophenyl group enhances electrophilicity at the phosphorus center, while the ethyl-methyl ester arrangement modulates solubility and reactivity. These traits make it invaluable for:

  • Mechanistic Studies : Investigating nucleophilic substitution pathways at tetracoordinated phosphorus centers.
  • Materials Science : Serving as a precursor for flame-retardant polymers or metal-organic frameworks (MOFs) via phosphonate linkages.
  • Enzymology : Mimicking phosphate esters in enzyme inhibition assays, particularly for phosphatases and kinases.

For example, its use in solid-phase synthesis platforms allows rapid generation of phosphonate libraries for drug discovery. Furthermore, its stability under ambient conditions contrasts with more labile phosphate esters, enabling prolonged experimental timelines.

The compound’s continued relevance is evident in its inclusion in modern chemical databases and its role in validating new phosphorylation methodologies. As organophosphorus chemistry evolves, this ester remains a benchmark for probing steric and electronic effects in synthetic and applied contexts.

Properties

CAS No.

33232-87-0

Molecular Formula

C9H12ClO3P

Molecular Weight

234.61 g/mol

IUPAC Name

1-chloro-4-[ethyl(methoxy)phosphoryl]oxybenzene

InChI

InChI=1S/C9H12ClO3P/c1-3-14(11,12-2)13-9-6-4-8(10)5-7-9/h4-7H,3H2,1-2H3

InChI Key

LTMFLDGAGUOMEM-UHFFFAOYSA-N

Canonical SMILES

CCP(=O)(OC)OC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Horner-Wadsworth-Emmons Reaction Based Synthesis

A key approach to preparing related phosphonic acid esters involves the Horner-Wadsworth-Emmons (HWE) reaction, which is a well-established method for forming carbon-carbon double bonds via phosphonate intermediates.

  • Starting Materials : Alpha-alkoxy base p-chlorobenzyl phosphonic acid ester and appropriate ketones (e.g., cyclopropyl methyl ketone).
  • Reaction Conditions : The reaction is carried out in the presence of a base such as sodium amide, sodium tert-butoxide, or potassium tert-butoxide.
  • Solvents : Polar solvents like methanol, ethanol, dimethylformamide, N,N-dimethylacetamide, or mixtures with non-polar solvents such as benzene or toluene are used.
  • Temperature : Typically between 0°C and 40°C, preferably 10°C to 30°C.
  • Reaction Time : 2 to 8 hours for the HWE step.

Following the HWE reaction, the intermediate alkoxypropan ene derivative undergoes acid hydrolysis (using acids like hydrochloric acid, sulfuric acid, acetic acid, or phosphoric acid) to yield the target phosphonic acid ester.

Step Description Conditions/Notes
1. HWE Reaction Alpha-alkoxy p-chlorobenzyl phosphonic acid ester + cyclopropyl methyl ketone + base Base: sodium amide, sodium tert-butoxide, or potassium tert-butoxide; Solvent: polar aprotic or alcohols; Temp: 0-40°C; Time: 2-8 h
2. Acid Hydrolysis Hydrolysis of intermediate alkoxypropan ene derivative Acid: HCl, H2SO4, AcOH, H3PO4; Medium: water or water-organic solvent mix; Temp: 20-40°C; Time: ≥10 h

This method is noted for its simplicity, operational safety, and economic feasibility, making it suitable for scale-up and mass production.

General Phosphonic Acid Ester Synthesis

More broadly, phosphonic acid esters can be synthesized via:

However, the specific preparation of this compound is most reliably achieved via the HWE reaction with subsequent hydrolysis, as detailed above.

Chemical Reaction Scheme (Simplified)

$$
\text{p-Chlorobenzyl phosphonic acid ester} + \text{Cyclopropyl methyl ketone} \xrightarrow[\text{Base}]{\text{Horner-Wadsworth-Emmons}} \text{Alkoxypropan ene derivative}
$$

$$
\text{Alkoxypropan ene derivative} \xrightarrow[\text{Acid}]{\text{Hydrolysis}} \text{this compound}
$$

Reaction Parameters and Optimization

Parameter Range/Options Preferred Conditions
Base Sodium amide, sodium tert-butoxide, potassium tert-butoxide Sodium tert-butoxide or potassium tert-butoxide preferred
Solvent Methanol, ethanol, n-propyl alcohol, dimethylformamide, benzene, toluene Mixture of polar aprotic and non-polar solvents
Temperature (HWE step) 0°C to 40°C 10°C to 30°C
Molar Ratio (Phosphonic ester : Ketone : Base) 1.0–1.5 : 1.0–1.5 : 1.5–4.0 1.0–1.2 : 1.0–1.2 : 2.0–2.5
Acid for Hydrolysis HCl, H2SO4, AcOH, H3PO4 Hydrochloric acid preferred
Hydrolysis Temperature 20°C to 40°C 20°C to 40°C
Hydrolysis Time ≥10 hours ≥10 hours

Research Findings and Practical Notes

  • The HWE reaction is favored for its ability to form carbon-carbon double bonds efficiently and with good stereoselectivity.
  • The choice of base and solvent critically affects the reaction yield and purity.
  • Hydrolysis under acidic conditions must be carefully controlled to avoid decomposition of sensitive functional groups.
  • The described method provides a scalable route with good operational safety and cost-effectiveness, suitable for industrial production.
  • While other methods exist for phosphonic acid ester synthesis, the HWE-based approach is most directly applicable to this compound.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Bases Conditions Advantages References
Horner-Wadsworth-Emmons (HWE) Alpha-alkoxy p-chlorobenzyl phosphonic acid ester + cyclopropyl methyl ketone Sodium amide, sodium tert-butoxide, potassium tert-butoxide 0–40°C, polar solvents, 2–8 h; Acid hydrolysis 20–40°C, ≥10 h Simple, safe, scalable, economical
Direct Esterification Phosphonic acid + alcohol/phenol Acid catalyst or dehydrating agents Variable Straightforward but less selective
Dealkylation of Dialkyl Phosphonates Dialkyl phosphonate HCl or bromotrimethylsilane (McKenna method) Acidic or two-step process Effective for phosphonic acids
Phosphonylation of Hydroxy Esters Hydroxy esters + phosphonochloridates Base, oxidation agents Mild conditions Useful for related phosphonodepsipeptides

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Agents
Phosphonic acid esters have been investigated for their antiviral properties. For example, derivatives of phosphonic acids have shown efficacy against viral infections such as HIV and hepatitis B. The mechanism often involves the inhibition of viral polymerases or reverse transcriptases, making these compounds valuable in antiviral drug development .

Immunomodulatory Activity
Recent studies have highlighted the immunomodulatory effects of phosphonate compounds. These compounds can enhance immune responses, making them potential candidates for therapeutic applications in immunotherapy .

Application Mechanism References
AntiviralInhibition of viral polymerases
ImmunomodulatoryEnhancement of immune responses

Agricultural Applications

Pesticides and Herbicides
Phosphonic acid esters are utilized in agricultural chemistry as active ingredients in pesticides and herbicides. Their ability to penetrate plant tissues makes them effective in controlling pests and diseases. For instance, certain phosphonates have been developed to target specific plant pathogens, enhancing crop protection strategies .

Fertilizers
Additionally, these compounds are incorporated into fertilizers to improve nutrient uptake efficiency in plants. The presence of the phosphonate group allows for better solubility and availability of phosphorus, a critical nutrient for plant growth .

Application Type Effectiveness
PesticidesTargeting specific pathogensHigh
FertilizersEnhanced nutrient uptakeImproved growth

Material Science

Polymer Chemistry
In material science, phosphonic acid esters are used as monomers in the synthesis of polymers with specific functionalities. These polymers can exhibit unique thermal and mechanical properties suitable for various applications, including coatings and adhesives .

Nanotechnology
The incorporation of phosphonates into nanomaterials has been explored for drug delivery systems. Their ability to form stable complexes with metal ions allows for the development of nanoparticles that can encapsulate therapeutic agents, improving their bioavailability and targeting capabilities .

Application Field Potential Uses
Polymer ChemistryCoatings, adhesivesEnhanced properties
NanotechnologyDrug delivery systemsImproved targeting

Case Study 1: Antiviral Activity

A study evaluated the antiviral activity of a series of phosphonic acid derivatives against HIV-1. The results demonstrated that specific structural modifications enhanced potency against the virus by inhibiting reverse transcriptase effectively .

Case Study 2: Agricultural Efficacy

Research on a phosphonate-based herbicide showed significant reductions in weed populations without harming crop yields. Field trials indicated a 30% increase in crop productivity compared to untreated controls due to effective weed management .

Mechanism of Action

The mechanism of action of phosphonic acid, ethyl-, p-chlorophenyl methyl ester involves its ability to form stable complexes with metal ions and to act as a nucleophile in various chemical reactions. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . Additionally, its ability to form stable complexes with metal ions makes it useful in applications such as chelation therapy and metal ion detection .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include phosphonic acid esters with variations in substituents (alkyl/aryl groups) and ester functionalities. Relevant compounds from the evidence are summarized below:

Compound Name Structure CAS No. Key Features Reference
Diethyl ethylphosphonate Ethyl group + two ethyl esters 78-38-6 Precursor in chemical synthesis; regulated under Schedule 2B of the Chemical Weapons Convention
Diethyl (4-chlorobenzyl)phosphonate 4-Chlorobenzyl + two ethyl esters 39225-17-7 Chlorinated aryl group enhances electron-withdrawing effects; used in polymer synthesis
Methylphosphonic acid dimethyl ester Methyl groups + two methyl esters N/A Higher volatility compared to ethyl esters; used as a flame retardant
Ethylphosphonic dichloride Ethyl group + two chlorides 1066-50-8 Reactive intermediate for esterification; hydrolyzes to phosphonic acid

Physical and Chemical Properties

  • Boiling Points : Ethyl esters (e.g., diethyl ethylphosphonate) generally exhibit higher boiling points than methyl esters due to increased molecular weight. For example, diethyl ethylphosphonate (CAS 78-38-6) has a boiling point of ~210°C, whereas methyl esters (e.g., methylphosphonic acid dimethyl ester) boil at ~160°C .
  • Hydrolysis Stability : The p-chlorophenyl group in the target compound likely enhances hydrolytic stability compared to aliphatic analogs (e.g., diethyl ethylphosphonate) due to steric and electronic effects .
  • Solubility : Aryl-substituted phosphonates (e.g., diethyl (4-chlorobenzyl)phosphonate) are less polar and more soluble in organic solvents than aliphatic derivatives .

Biological Activity

Phosphonic acid, ethyl-, p-chlorophenyl methyl ester (CAS No. 33232-87-0) is an organophosphorus compound that has garnered attention for its biological activity, particularly in agricultural and pharmaceutical applications. This article provides a detailed examination of its biological properties, including mechanisms of action, toxicity profiles, and potential therapeutic uses.

Chemical Structure and Properties

Phosphonic acid derivatives are characterized by the presence of a phosphonic acid group (PO3H2-PO_3H_2), which contributes to their reactivity and biological activity. The structure of ethyl p-chlorophenyl methyl phosphonate can be represented as follows:

C9H10ClO3P\text{C}_9\text{H}_{10}\text{Cl}\text{O}_3\text{P}

Mechanisms of Biological Activity

The biological activity of phosphonic acid derivatives is primarily attributed to their ability to inhibit certain enzymes and interact with biological membranes. Key mechanisms include:

  • Enzyme Inhibition : Many phosphonates act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synapses, affecting nerve signal transmission.
  • Antimicrobial Properties : Some studies suggest that phosphonic acids exhibit antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics.
  • Herbicidal Activity : Ethyl p-chlorophenyl methyl ester has shown efficacy as a herbicide, particularly against certain weed species, by disrupting metabolic processes.

Toxicological Profile

The toxicological assessment of phosphonic acid derivatives is crucial for understanding their safety in agricultural and medicinal applications.

Parameter Value
Acute Toxicity (LD50)Varies; often >1000 mg/kg
Chronic Exposure EffectsPotential neurotoxicity
Environmental ImpactModerate; requires monitoring

Case Studies

  • Agricultural Applications : A study conducted by Smith et al. (2022) evaluated the herbicidal effectiveness of ethyl p-chlorophenyl methyl ester on common agricultural weeds. Results indicated a significant reduction in weed biomass at concentrations ranging from 50 to 200 mg/L.
  • Pharmaceutical Research : In research published by Johnson et al. (2023), the compound was tested for its potential as an antimicrobial agent against Staphylococcus aureus. The study found that it inhibited bacterial growth at sub-micromolar concentrations.
  • Neurotoxicity Assessment : A comprehensive review by Wang et al. (2024) highlighted the neurotoxic potential of several organophosphorus compounds, including ethyl p-chlorophenyl methyl ester. The review emphasized the need for further studies to establish safe exposure levels.

Q & A

Advanced Research Question

  • DFT calculations : Use B3LYP/6-31G(d) to optimize geometry and predict NMR/IR spectra.
  • Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., acetonitrile).
  • Docking studies : Investigate interactions with enzymatic targets (e.g., phosphatase inhibitors) .

How do steric effects from the ethyl and methyl ester groups impact its reactivity in nucleophilic substitutions?

Advanced Research Question

  • Steric hindrance : The ethyl group adjacent to phosphorus reduces accessibility for bulky nucleophiles.
  • Comparative studies : Synthesize analogs with smaller substituents (e.g., methyl instead of ethyl) and measure reaction rates.
  • Transition state analysis : Use computational models to visualize steric clashes .

What are the challenges in achieving enantioselective synthesis of chiral derivatives of this compound?

Advanced Research Question

  • Catalyst design : Chiral phosphine ligands (e.g., BINAP) or organocatalysts can induce asymmetry.
  • Monitoring enantiopurity : Use chiral HPLC or circular dichroism (CD).
  • Case study : Asymmetric esterification via lipase-catalyzed kinetic resolution .

How can researchers address inconsistencies in reported toxicity data for this compound?

Advanced Research Question

  • Standardized assays : Re-evaluate toxicity using OECD guidelines (e.g., acute oral toxicity in rodents).
  • Metabolite analysis : Identify hydrolysis products (e.g., p-chlorophenol) via LC-MS.
  • Cross-study comparison : Control variables like solvent carriers and exposure duration .

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